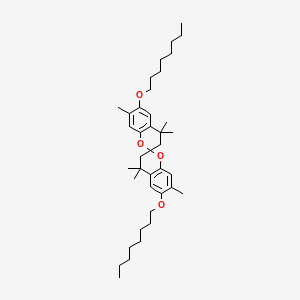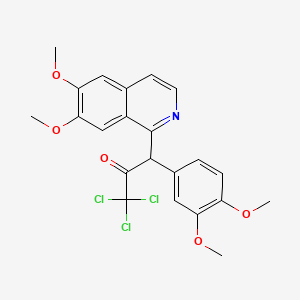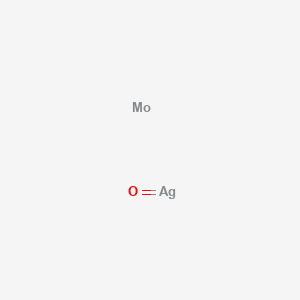
Molybdenum--oxosilver (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenum–oxosilver (1/1) is a chemical compound that consists of molybdenum and silver atoms in a 1:1 ratio.
Preparation Methods
The synthesis of molybdenum–oxosilver (1/1) can be achieved through various methods. One common approach involves the reaction of molybdenum trioxide (MoO₃) with silver nitrate (AgNO₃) under controlled conditions. The reaction typically occurs in an aqueous solution, and the resulting product is isolated through filtration and drying .
Industrial production methods for molybdenum–oxosilver (1/1) may involve more advanced techniques, such as chemical vapor deposition (CVD) or sol-gel processes, to ensure high purity and uniformity of the compound .
Chemical Reactions Analysis
Molybdenum–oxosilver (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation, hydrogen gas (H₂) for reduction, and various ligands for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Molybdenum–oxosilver (1/1) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of molybdenum–oxosilver (1/1) involves its ability to participate in redox reactions and interact with various molecular targets. The compound can transfer oxygen atoms to substrates, facilitating oxidation reactions. It can also accept electrons, enabling reduction processes .
Molecular targets and pathways involved in its mechanism of action include enzymes, cellular membranes, and reactive oxygen species (ROS) pathways . The compound’s ability to modulate these pathways makes it a valuable tool in both research and industrial applications.
Comparison with Similar Compounds
Molybdenum–oxosilver (1/1) can be compared with other similar compounds, such as molybdenum oxides (MoO₂, MoO₃) and silver oxides (Ag₂O).
Molybdenum Oxides: Molybdenum oxides are known for their catalytic properties and are widely used in industrial processes.
Silver Oxides: Silver oxides are known for their antimicrobial properties.
Similar compounds include molybdenum disulfide (MoS₂), molybdenum carbide (Mo₂C), and silver sulfide (Ag₂S), each with its own unique properties and applications .
Properties
CAS No. |
64975-03-7 |
|---|---|
Molecular Formula |
AgMoO |
Molecular Weight |
219.82 g/mol |
IUPAC Name |
molybdenum;oxosilver |
InChI |
InChI=1S/Ag.Mo.O |
InChI Key |
QGGYFTDRNKQQNT-UHFFFAOYSA-N |
Canonical SMILES |
O=[Ag].[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


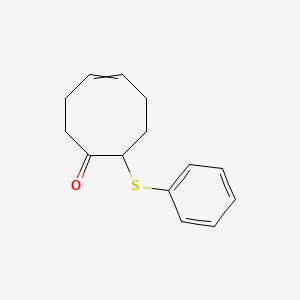
![7-(3-Hydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoic acid](/img/structure/B14486135.png)

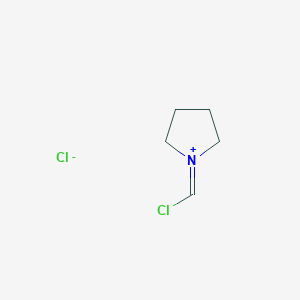
![Chloro[(cyclohex-1-en-1-yl)methyl]mercury](/img/structure/B14486159.png)
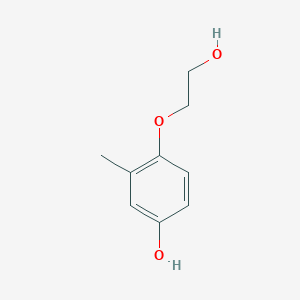
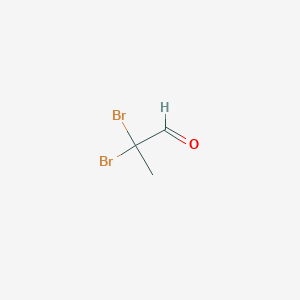
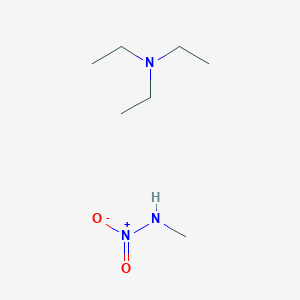


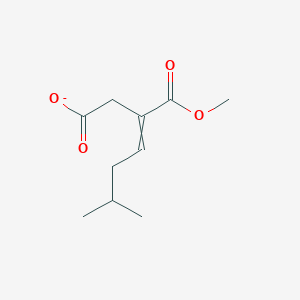
![5-Methyl-1-{(2R,5R)-4-oxo-5-[(triphenylmethoxy)methyl]oxolan-2-yl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14486185.png)
